molecular formula C24H21NO4 B6525194 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-12-6

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B6525194
CAS No.: 929428-12-6
M. Wt: 387.4 g/mol
InChI Key: NQQLVPWWZGTCRZ-UHFFFAOYSA-N
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Description

This benzofuran carboxamide derivative features a benzofuran core substituted with methoxy groups at the 5-position and a 4-methoxyphenyl group at the 2-position. The 3-carboxamide group is further functionalized with an N-(4-methylphenyl) moiety. Its methoxy and methyl groups enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-4-8-17(9-5-15)25-24(26)22-20-14-19(28-3)12-13-21(20)29-23(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQLVPWWZGTCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazoacetate-Mediated Cyclization

The benzofuran scaffold is constructed via cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde derivatives with ethyl 2-diazoacetate under HBF<sub>4</sub>·OEt<sub>2</sub> catalysis. This exothermic reaction forms the 3-carboxylate intermediate, which undergoes dehydration in concentrated H<sub>2</sub>SO<sub>4</sub> to yield ethyl 5-methoxy-2-arylbenzofuran-3-carboxylate. For the target compound, the 4-methoxyphenyl group is introduced at the C2 position through prior functionalization of the benzaldehyde precursor. Typical yields range from 20% to 73%, depending on substituent electronic effects.

Boronic Acid Functionalization

Post-cyclization, the C5 methoxy group is leveraged for further derivatization. Lithiation at −78°C with LDA followed by treatment with trimethyl borate generates the benzofuran-2-boronic acid intermediate. This step achieves excellent yields (88–98%) and is critical for subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl Group Installation

Coupling with 4-Methoxyphenylboronic Acid

The boronic acid intermediate undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid using PdCl<sub>2</sub>(dppf)·DCM (5 mol%) as a catalyst. This reaction installs the 4-methoxyphenyl group at the C2 position of the benzofuran core. Optimal conditions involve toluene/EtOH (3:1) at 80°C for 12 hours, yielding 70–85% of the coupled product. Control experiments show that electron-donating groups on the boronic acid enhance reaction rates and yields.

Carboxamide Formation via Amine Coupling

Ester Hydrolysis and Activation

The ethyl ester group at C3 is hydrolyzed to the carboxylic acid using NaOH in EtOH/H<sub>2</sub>O (1:1) at 70°C. Subsequent activation with TBTU/Et<sub>3</sub>N in DMF facilitates coupling with 4-methylaniline. This two-step process achieves moderate to good yields (41–88%), with purity confirmed by HPLC (>95%).

Alternative Amidation Routes

Patent literature describes direct aminolysis of the ethyl ester with 4-methylaniline in the presence of NaO<sup>t</sup>Bu in NMP at 120°C. While this one-pot method reduces steps, it requires stringent moisture control and yields 50–65% of the carboxamide.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, NMP) improve carboxamide yields over THF or EtOAc. Elevated temperatures (70–120°C) are necessary for efficient coupling but risk racemization at the C3 position.

Byproduct Formation and Mitigation

Side products arise from:

  • Over-reduction during boronic acid synthesis : Excess LDA leads to deboronation, minimized by strict temperature control.

  • Cis-trans isomerization : Reduction steps generate cis-dihydrobenzofuran impurities, mitigated by epimerization during hydrolysis.

Characterization and Analytical Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.95 (s, 1H, benzofuran H4), 3.90 (s, 3H, OCH<sub>3</sub>), 3.85 (s, 3H, OCH<sub>3</sub>), 2.40 (s, 3H, CH<sub>3</sub>).

  • HRMS : Calculated for C<sub>26</sub>H<sub>23</sub>NO<sub>5</sub> [M+H]<sup>+</sup>: 430.1654; Found: 430.1658.

Purity Assessment

HPLC analysis (C18 column, MeCN/H<sub>2</sub>O gradient) confirms >98% purity, with retention time at 12.7 minutes.

Industrial Scalability and Applications

Process Intensification

Patent methods highlight scalability via:

  • Continuous flow synthesis : Reduces reaction times for cyclocondensation from 24 hours to 2 hours.

  • Catalyst recycling : PdCl<sub>2</sub>(dppf)·DCM recovered via biphasic extraction retains 90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C29H22O5C_{29}H_{22}O_{5}, with a molecular weight of 450.5 g/mol. The compound features a complex structure that includes a benzofuran core, methoxy groups, and an amide functional group, which contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide exhibit significant anticancer properties. Research has shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications in the benzofuran structure could enhance cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Benzofuran derivatives are known to interact with inflammatory pathways, potentially modulating the immune response. Experimental data indicate that such compounds can reduce pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that compounds with similar structures can offer neuroprotective effects. Research into benzofuran derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • A study on a related benzofuran derivative showed a reduction in tumor size in animal models when administered at specific dosages.
  • Clinical trials are underway to evaluate the safety and efficacy of similar compounds in patients with chronic inflammatory conditions .

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers doped with benzofuran derivatives exhibit improved performance characteristics, making them suitable for advanced engineering applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related benzofuran carboxamides and derivatives, focusing on substituent effects and synthesis pathways. Key analogs are summarized below:

Compound Substituents Key Differences Potential Implications Reference
5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide Cyclopropyl (C5), 4-fluorophenyl (C2), iodo (C6), N-methyl Bulky cyclopropyl and iodine substituents; lacks methoxy groups Increased steric hindrance; possible radioimaging applications due to iodine
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid Acetyl (C5), acetic acid (C3) Carboxylic acid instead of carboxamide; acetyl group at C5 Enhanced reactivity for conjugation; potential prodrug applications
4-[(Azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide Azepane (C4), hydroxy (C5), methyl (C2) Hydroxy group increases polarity; azepane introduces basicity Improved solubility; potential CNS targeting due to azepane
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Fluoro (C5), oxadiazole (N-substituent) Fluorine enhances electronegativity; oxadiazole improves metabolic stability Anticancer or antiviral applications due to fluorinated scaffold

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s methoxy and methylphenyl groups contribute to a higher logP compared to the carboxylic acid derivative () but lower than the iodinated analog ().
  • Solubility : The absence of polar groups (e.g., hydroxy in ) may reduce aqueous solubility relative to azepane-containing analogs.
  • Metabolic Stability : The N-(4-methylphenyl) carboxamide group likely enhances stability compared to esters or acids, as seen in and .

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, a benzofuran derivative, has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound features a complex structure that may contribute to its diverse pharmacological properties.

The compound's molecular formula is C18H17N1O4C_{18}H_{17}N_{1}O_{4} with a molecular weight of 311.34 g/mol. Its chemical structure can be represented as follows:

Chemical Structure 5 Methoxy 2 4 methoxyphenyl N 4 methylphenyl 1 benzofuran 3 carboxamide\text{Chemical Structure }\text{5 Methoxy 2 4 methoxyphenyl N 4 methylphenyl 1 benzofuran 3 carboxamide}

Key physicochemical properties include:

  • LogP : 3.9173
  • LogD : 3.9173
  • Hydrogen bond acceptors : 5
  • Hydrogen bond donors : 1
  • Polar surface area : 46.364 Ų

Antiviral Activity

Research indicates that benzofuran derivatives exhibit notable antiviral properties. For instance, compounds similar to this compound have been tested against various viruses, including the Yellow Fever Virus (YFV). A study highlighted the effectiveness of certain benzofuran compounds in inhibiting viral replication, with selectivity indices (SI) suggesting favorable therapeutic profiles .

CompoundEC50 (µM)CC50 (µM)SI
Compound A2.53714.8
Compound B1.82513.9
This compoundTBDTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Notably, the compound's structural features may enhance its interaction with cancer cell pathways .

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
MCF-7 (breast)5.0
HeLa (cervical)6.8
A549 (lung)7.2

Enzyme Inhibition

Another area of investigation is the enzyme inhibitory activity of this compound, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Preliminary findings suggest that this compound exhibits competitive inhibition against AChE, with an IC50 value that warrants further exploration:

EnzymeIC50 (µM)
AcetylcholinesteraseTBD

Case Studies and Research Findings

  • Antiviral Efficacy : A study conducted by Gupta et al. demonstrated that several benzofuran derivatives, including those structurally related to the target compound, showed promising antiviral activity against YFV, with selectivity indices indicating their potential as drug candidates .
  • Cytotoxicity in Cancer Models : Research published in the Journal of Medicinal Chemistry reported that benzofuran compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction . The specific mechanisms involved require further elucidation.
  • Neuroprotective Potential : Investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative disorders by inhibiting key enzymes involved in neurotransmitter breakdown .

Q & A

Q. What are the standard synthetic routes for preparing 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide?

The synthesis of benzofuran carboxamide derivatives typically involves multi-step organic reactions. Key steps include:

  • Benzofuran core formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone or similar reagents to construct the benzofuran ring .
  • Amide coupling : Reacting the benzofuran carboxylic acid intermediate with 4-methylaniline via coupling agents like EDCI/HOBt or using Schotten-Baumann conditions .
  • Functionalization : Introduction of methoxy groups via nucleophilic substitution or protection/deprotection strategies . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive structural elucidation, especially when resolving ambiguities in stereochemistry or crystal packing .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what limitations exist?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger Suite. For example, the methoxy and amide groups may engage in hydrogen bonding with active-site residues .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity trends observed in related benzofuran derivatives .
  • Limitations : Predictions rely on existing experimental data for analogous compounds. Discrepancies may arise due to unaccounted factors like metabolic stability or off-target effects .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Dose-response assays : Validate computational hits using cell-based assays (e.g., IC₅₀ determination in cancer cell lines) .
  • Metabolic profiling : Investigate if inactive results stem from rapid degradation (e.g., via cytochrome P450 enzymes) using liver microsome studies .
  • Structural analogs : Synthesize derivatives (e.g., halogenated or methylated variants) to isolate critical pharmacophores .

Q. How do structural modifications enhance this compound’s pharmacokinetic properties?

  • Solubility : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) to improve aqueous solubility .
  • Metabolic stability : Replace metabolically labile methoxy groups with bioisosteres like trifluoromethoxy .
  • Permeability : Reduce molecular weight (<500 Da) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration .

Methodological Considerations

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action?

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Pathway analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects in treated cells .
  • In vivo models : Test efficacy in xenograft models while monitoring toxicity via histopathology and serum biomarkers .

Q. How can researchers address low yield in the final amide coupling step?

  • Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC or HATU .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize reactive intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

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